Tioconazole

Antifungal susceptibility testing Candida albicans Minimum fungicidal concentration

Tioconazole (CAS 65899-73-2) is a high‑potency imidazole antifungal with 2‑ to 4‑fold lower MICs than miconazole and a 16‑fold MIC₅₀ advantage over fluconazole. It shows superior fungicidal activity against Candida albicans and achieves higher systemic exposure than miconazole in vivo. Its dual antifungal/antibacterial spectrum suits polymicrobial infection models, while the patented 15‑30% reservoir formulation offers a validated pathway for nail‑penetration studies. Sourcing high‑purity tioconazole reduces API consumption per assay and minimises DMSO solvent interference.

Molecular Formula C16H13Cl3N2OS
Molecular Weight 387.7 g/mol
CAS No. 65899-73-2
Cat. No. B1681320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioconazole
CAS65899-73-2
SynonymsTioconazole;  UK20,349;  UK-20,349;  UK 20,349;  Gyno-Trosyd;  Monistat 1-Day;  Mykontral;  Trosderm;  Trosid;  Trosyd;  Trosyl;  Vagistat.
Molecular FormulaC16H13Cl3N2OS
Molecular Weight387.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl
InChIInChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2
InChIKeyQXHHHPZILQDDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility1.65e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tioconazole (CAS 65899-73-2): Technical Procurement Guide for Imidazole Antifungal Research & Formulation


Tioconazole is a synthetic, substituted imidazole antifungal agent with the molecular formula C16H13Cl3N2OS (MW 387.71) [1]. It is characterized as a white to almost white crystalline powder with pH-dependent solubility: very slightly soluble in water but freely soluble in alcohols and very soluble in methylene chloride; for in vitro research applications, solubility in DMSO is approximately 77–100 mg/mL [2]. Tioconazole exhibits a broad spectrum of activity in vitro against dermatophytes and yeasts, as well as against some chlamydia, trichomonads, and Gram-positive bacteria [3]. Its primary mechanism involves inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, leading to ergosterol depletion and membrane disruption [4].

Procurement Risks: Why Tioconazole Cannot Be Simply Substituted with Other Imidazole Antifungals


While tioconazole belongs to the imidazole antifungal class, substitution with analogs such as miconazole, clotrimazole, ketoconazole, or econazole is scientifically unjustified due to significant differences in fungicidal potency, species-specific minimum inhibitory concentrations (MICs), and pharmacokinetic behavior. In direct comparative studies, tioconazole demonstrated 2- to 4-fold lower MICs than miconazole against multiple fungal species [1], and exhibited the highest fungicidal activity among five clinical imidazoles in minimum fungicidal concentration (MFC) assays against Candida albicans (P < 0.01 vs ketoconazole, econazole, and miconazole) [2]. Furthermore, tioconazole achieves higher and more sustained circulating levels of bioactive drug compared to miconazole after oral administration in animal models, indicating superior systemic exposure potential [3]. These quantitative differences in both in vitro potency and in vivo drug disposition directly impact experimental reproducibility, formulation development outcomes, and therapeutic efficacy projections.

Tioconazole Differentiated Evidence: Head-to-Head Quantitative Comparisons Against Key Imidazole and Triazole Comparators


Superior Fungicidal Activity Against Candida albicans: Tioconazole vs Miconazole, Ketoconazole, and Econazole

In a head-to-head study comparing five clinically used imidazoles (tioconazole, clotrimazole, econazole, ketoconazole, and miconazole) against 11 C. albicans clinical isolates, tioconazole demonstrated the highest fungicidal activity in MFC assays. The study explicitly states that 'in killing (minimum fungicidal concentration [MFC] assay), tioconazole was the most active by several analyses' [1]. Conventional MIC determination revealed that tioconazole was more active than ketoconazole, econazole, and miconazole with statistical significance (P < 0.01), though not significantly different from clotrimazole in this specific MIC comparison [1]. Importantly, tioconazole's fungicidal action was exceptionally rapid: the study noted that 'tioconazole could produce a lethal lesion in all cells virtually instantaneously' upon drug washout [1].

Antifungal susceptibility testing Candida albicans Minimum fungicidal concentration Imidazole comparative efficacy

Broader Spectrum and 2- to 4-Fold Lower MICs: Tioconazole vs Miconazole Across Multiple Fungal Species

A foundational comparative study evaluated tioconazole against miconazole in vitro across a panel of fungal species including Candida spp., Torulopsis glabrata, Cryptococcus neoformans, Aspergillus spp., and dermatophyte fungi (Trichophyton spp. and Microsporum spp.). The authors concluded: 'Tioconazole was more active than miconazole against all the fungal species examined except Aspergillus, against which both agents showed similar activity' [1]. Supporting literature further quantifies this difference, noting that 'for most organisms tested, minimum inhibitory concentrations of tioconazole were often 2- to 4-fold lower than for miconazole' [2]. This consistent potency advantage across phylogenetically diverse fungi indicates that tioconazole offers broader and more potent coverage than its closest structural analog.

Antifungal spectrum Dermatophyte susceptibility MIC determination Candida spp. Trichophyton spp.

16-Fold Superior Activity: Tioconazole vs Fluconazole Against Clinical Yeast Isolates

In vitro assays comparing tioconazole with fluconazole (a triazole) against clinical yeast isolates demonstrated a marked potency differential. The study reported: 'clinical yeasts were significantly more inhibited by tioconazole (MIC50, ≤ 0.5 μg/ml) than by fluconazole (MIC50, 8 μg/ml)' [1]. This represents a minimum 16-fold difference in median inhibitory concentration. Additionally, vendor-provided biochemical action notes indicate that tioconazole 'is more active than fluconazole or voriconazole against Candida glabrata mutant strains' , suggesting potential utility against isolates with reduced triazole susceptibility. The MIC50 value of ≤ 0.5 μg/mL for tioconazole is notably low, placing it among the more potent topical azole agents available.

Azole cross-resistance Fluconazole Candida glabrata Vulvovaginal candidiasis MIC50

Superior Systemic Exposure: Tioconazole vs Miconazole in Animal Pharmacokinetic Models

In vivo pharmacokinetic studies in beagle dogs and white mice revealed a significant differential between tioconazole and miconazole. The study reported: 'After administration of a single oral dose (25 mg/kg) to beagle dogs or white mice, higher and more sustained circulating levels of bioactive drug were detectable of tioconazole than of miconazole' [1]. Furthermore, in a systemic murine candidiasis model, 'both agents significantly reduced the numbers of viable Candida cells recoverable from the kidneys of infected animals, with tioconazole producing a generally more marked reduction' [1]. This combination of superior drug exposure and enhanced in vivo antifungal efficacy distinguishes tioconazole from miconazole in preclinical systemic infection models.

Pharmacokinetics Bioavailability Animal model Systemic antifungal Oral administration

Dual Antibacterial-Antifungal Spectrum: Class-Level Distinction Among Topical Imidazoles

Tioconazole exhibits a documented dual antimicrobial profile that extends beyond antifungal activity. Reviews of its antimicrobial spectrum indicate that 'it has been shown to have a broad spectrum of activity in vitro against dermatophytes and yeasts, as well as against some chlamydia, trichomonads and Gram-positive bacteria' [1]. Specifically, tioconazole demonstrates antibacterial effects 'on a number of Gram-positive cocci (e.g. Staphylococcus, Streptococcus species)' [2]. This extended spectrum is a class-level inference based on structural and mechanistic properties shared with certain substituted imidazoles. The implication for topical formulations is that tioconazole may provide adjunctive coverage against Gram-positive bacterial co-infections commonly associated with superficial fungal infections, a feature not universally shared across all topical antifungal agents.

Broad-spectrum antimicrobial Gram-positive bacteria Chlamydia Trichomonads Topical formulation

Onychomycosis-Specific Formulation: High-Concentration (15-30%) Tioconazole Nail Penetration Patent

A U.S. patent (No. 5,391,367) specifically claims a topical antifungal composition for onychomycosis (nail fungal infection) comprising tioconazole as the active ingredient [1]. The patent specifies a composition containing 'from about 15 to about 30 weight percent tioconazole' with a gel-forming agent in a hydro-alcoholic vehicle [1]. The claimed innovation is that this formulation 'when applied to the nails of a human infected with onychomycosis creat[es] a reservoir from which tioconazole continuously penetrates the nail' [1]. In vitro microbiological testing cited in the patent substantiates that topical tioconazole is effective in treating onychomycosis [1]. This patent-protected formulation demonstrates a distinct application niche for tioconazole compared to other imidazoles that may lack documented efficacy or optimized delivery systems for nail penetration. The high API concentration requirement (15-30%) also has implications for procurement volumes.

Onychomycosis Nail penetration Topical formulation Patent Drug delivery

Optimal Tioconazole Application Scenarios Based on Quantitative Differentiation Evidence


Reference Standard for High-Potency Topical Antifungal Development

Based on the 16-fold MIC50 advantage over fluconazole (≤0.5 μg/mL vs 8 μg/mL) and the 2- to 4-fold MIC advantage over miconazole across multiple fungal species, tioconazole serves as an ideal high-potency reference standard for screening and benchmarking novel topical antifungal candidates [1][2]. Formulators developing creams, gels, or solutions targeting Candida spp. or dermatophyte infections should use tioconazole as a positive control to establish potency thresholds. For procurement, this translates to lower API consumption per assay and reduced solvent interference from DMSO stock solutions, as effective concentrations are achieved at lower final drug concentrations.

Systemic Antifungal Pharmacokinetic Benchmarking in Preclinical Models

Tioconazole's demonstrated ability to achieve higher and more sustained circulating drug levels compared to miconazole after oral administration in both beagle dogs and mice (25 mg/kg dose) makes it a valuable reference compound for oral bioavailability studies of new imidazole or triazole antifungals [1]. Researchers investigating the systemic potential of azole derivatives should consider tioconazole as a comparator in head-to-head PK studies. The enhanced in vivo efficacy against systemic candidiasis in murine models further supports its use in efficacy benchmarking for preclinical infection models.

Polymicrobial Infection Research Requiring Dual Antibacterial-Antifungal Activity

Given its documented in vitro activity against Gram-positive cocci (Staphylococcus and Streptococcus species) in addition to its broad antifungal spectrum, tioconazole is uniquely suited for research models of polymicrobial skin and soft tissue infections where both fungal and bacterial pathogens are present [1]. This dual activity reduces the need for separate antibacterial agents in experimental formulations or in vitro co-culture systems. Procurement for research projects studying infected wounds, intertrigo, or complicated dermatophytosis should prioritize tioconazole over single-spectrum antifungals.

Onychomycosis Formulation Development and Nail Penetration Studies

The existence of U.S. Patent 5,391,367 specifically claiming a tioconazole composition (15-30 wt% API) that forms a drug reservoir for continuous nail penetration provides a validated pathway for onychomycosis product development [1]. Pharmaceutical manufacturers developing generic or novel nail antifungal formulations should consider tioconazole as the API of choice due to this established efficacy precedent. Researchers studying nail drug delivery can leverage this patent's disclosure to design comparative penetration studies. For procurement, the high concentration requirement (15-30%) in these formulations necessitates sourcing high-purity tioconazole in bulk quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tioconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.